2,2-Diphenyl-4-(dimethylamino)valeronitrile, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenyl-4-(dimethylamino)valeronitrile, (+)-: is a chemical compound with the molecular formula C19H22N2. It is also known by other names such as 4-dimethylamino-2,2-diphenylvaleronitrile and Methadone Intermediate . This compound is primarily used as an intermediate in the synthesis of methadone, a well-known opioid used for pain management and as part of drug addiction detoxification programs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenyl-4-(dimethylamino)valeronitrile typically involves the reaction of diphenylacetonitrile with 1-(dimethylamino)-2-halopropane in the presence of a base and a quaternary ammonium salt . The reaction is carried out in a water-immiscible organic solvent under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diphenyl-4-(dimethylamino)valeronitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and strong bases are often employed.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 2,2-Diphenyl-4-(dimethylamino)valeronitrile is used as an intermediate in organic synthesis, particularly in the production of methadone .
Biology: In biological research, this compound is studied for its interactions with various biological molecules and its potential effects on cellular processes .
Medicine: As a methadone intermediate, it plays a crucial role in the pharmaceutical industry for the production of methadone, which is used in pain management and opioid addiction treatment .
Industry: The compound is used in the synthesis of other pharmaceuticals and fine chemicals, making it valuable in the chemical manufacturing industry .
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-4-(dimethylamino)valeronitrile is primarily related to its role as an intermediate in methadone synthesis. Methadone acts on the central nervous system by binding to opioid receptors, mimicking the effects of endogenous opioids. This binding leads to analgesic effects and helps in the management of opioid withdrawal symptoms .
Comparison with Similar Compounds
Methadone: The final product synthesized using 2,2-Diphenyl-4-(dimethylamino)valeronitrile.
Diphenylacetonitrile: A precursor in the synthesis of the compound.
1-(Dimethylamino)-2-halopropane: Another precursor used in the synthesis.
Uniqueness: 2,2-Diphenyl-4-(dimethylamino)valeronitrile is unique due to its specific structure, which makes it an essential intermediate in the synthesis of methadone. Its ability to undergo various chemical reactions also adds to its versatility in organic synthesis .
Properties
CAS No. |
7576-08-1 |
---|---|
Molecular Formula |
C19H22N2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(4S)-4-(dimethylamino)-2,2-diphenylpentanenitrile |
InChI |
InChI=1S/C19H22N2/c1-16(21(2)3)14-19(15-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,14H2,1-3H3/t16-/m0/s1 |
InChI Key |
GJJQIGFCGLPOQK-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C |
Canonical SMILES |
CC(CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.